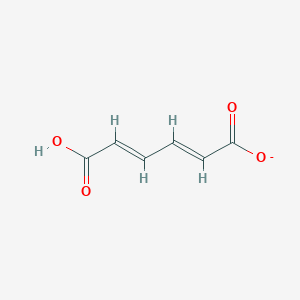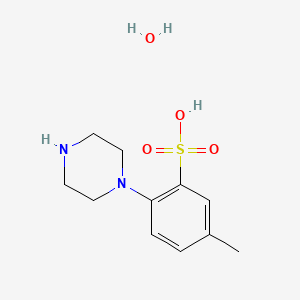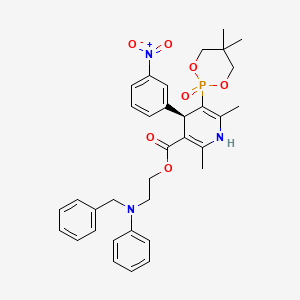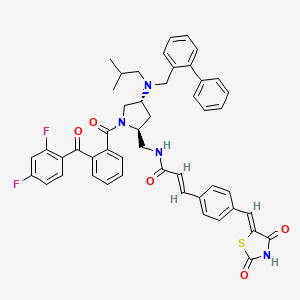
(2E,4E)-5-carboxypenta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-5-carboxypenta-2,4-dienoate is a dicarboxylic acid monoanion that is the conjugate base of trans,trans-muconic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a trans,trans-muconic acid. It is a conjugate acid of a trans,trans-muconate.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
- Synthesis Approaches : Researchers have developed efficient synthesis methods for derivatives of (2E,4E)-5-carboxypenta-2,4-dienoate. For example, Shakhmaev et al. (2017) demonstrated the synthesis of ethyl (2E,4E) and (2E,4Z) 5-chloropenta-2,4-dienoates using a one-pot oxidation–olefination approach (Shakhmaev et al., 2017).
- Chemical Transformations : Plobeck and Baeckvall (1991) developed a procedure for preparing 2E,4E unsaturated carboxylic acid derivatives from dienes, which can be applied to natural products like N-isobutyl-2(E),4(E)-undecadienamide (Plobeck & Baeckvall, 1991).
- Antimicrobial Packaging Materials : Jipa et al. (2012) used a derivative of this compound, potassium (2E,4E)-hexa-2,4-dienoate, in developing antimicrobial packaging materials, highlighting its potential in active packaging solutions (Jipa et al., 2012).
Chemical and Molecular Studies
- Molecular Structure Analysis : The study of molecular structures and reactions involving derivatives of this compound is an area of interest. For instance, Golovanov et al. (2019) investigated the molecular structure of novel compounds related to this chemical (Golovanov et al., 2019).
Applications in Organic and Medicinal Chemistry
- Synthesis of Bioactive Compounds : The this compound framework is used in the synthesis of various bioactive compounds. For instance, Ma and Lu (1990) presented a methodology for synthesizing ω-alkoxy and ω-oxo derivatives, demonstrating its utility in creating synthetic precursors to polyene compounds and natural products (Ma & Lu, 1990).
Propiedades
Fórmula molecular |
C6H5O4- |
|---|---|
Peso molecular |
141.1 g/mol |
Nombre IUPAC |
(2E,4E)-6-hydroxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-1/b3-1+,4-2+ |
Clave InChI |
TXXHDPDFNKHHGW-ZPUQHVIOSA-M |
SMILES isomérico |
C(=C/C(=O)O)\C=C\C(=O)[O-] |
SMILES canónico |
C(=CC(=O)O)C=CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Furan-2-yl-acrylic acid 3-bromo-5-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B1241819.png)
![4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241820.png)
![4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide](/img/structure/B1241822.png)
![5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1241823.png)


![(2R,3R,4R,5R,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1241830.png)


![(4Z)-7-{5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid](/img/structure/B1241834.png)
![Benzamide, 4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]-, (R)-(9CI)](/img/structure/B1241835.png)
![6-(3-Methylbut-2-enyl)-8-(3-nitrophenyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B1241836.png)
![2-[[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[14-methyl-3-[3-methyl-5-oxo-5-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1241838.png)
![(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1241840.png)
